![molecular formula C20H19NO4 B14195698 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid CAS No. 844473-80-9](/img/structure/B14195698.png)
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid is a complex organic compound characterized by the presence of an anthracene moiety linked to a butanoic acid chain through a methoxycarbonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid typically involves the reaction of anthracene-9-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the anthracene moiety and the butanoic acid chain . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various anthracene derivatives, hydroxylated compounds, and substituted anthracene derivatives .
Applications De Recherche Scientifique
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid exerts its effects involves its ability to interact with various molecular targets. The anthracene moiety can intercalate with DNA, disrupting the normal function of the nucleic acid and potentially leading to cell death . Additionally, the compound can form complexes with metal ions, which may enhance its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Similar in structure but contains a fluorenyl group instead of an anthracene moiety.
4-({[(Anthracen-9-yl)methoxy]carbonyl}amino)benzoic acid: Contains a benzoic acid group instead of a butanoic acid chain.
Uniqueness
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid is unique due to its specific combination of an anthracene moiety and a butanoic acid chain, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and form metal complexes makes it particularly valuable in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
844473-80-9 |
|---|---|
Formule moléculaire |
C20H19NO4 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-(anthracen-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)10-5-11-21-20(24)25-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-4,6-9,12H,5,10-11,13H2,(H,21,24)(H,22,23) |
Clé InChI |
MVOUYOLOPXPYCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
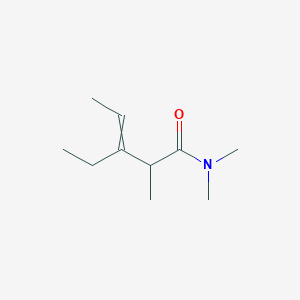
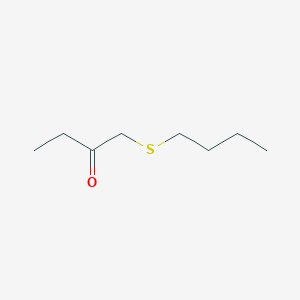
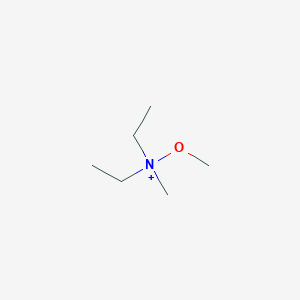
![Pyridine, 2-[(2S,3S)-2-[(1S)-1-phenylethyl]-3-oxaziridinyl]-](/img/structure/B14195643.png)

![Ethyl [(4-methylpentyl)sulfanyl]acetate](/img/structure/B14195649.png)
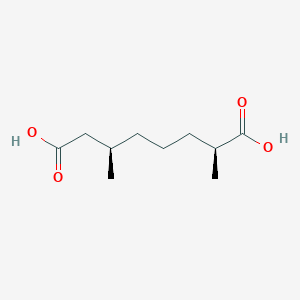
![Acetonitrile, 2,2'-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14195658.png)
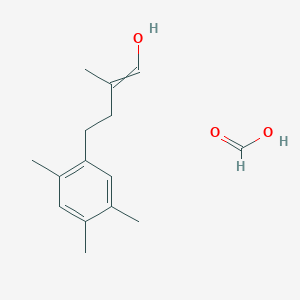
![5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one](/img/structure/B14195681.png)
